molecular formula C21H18ClF2N3O2 B2566051 N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251697-68-3

N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No. B2566051
CAS RN: 1251697-68-3
M. Wt: 417.84
InChI Key: QCIJGVXEOBYHRU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClF2N3O2 and its molecular weight is 417.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

  • Preparation of Pincer Ruthenium Catalysts : The synthesis of 4-phenylbenzo[h]quinolin-2(1H)-one and its derivatives, which are structurally related to the queried compound, is important in the preparation of pincer complexes for catalysis. These complexes are used for ketone reduction and can be modified for various catalytic applications (Facchetti et al., 2016).

Antibacterial Agents

  • Synthesis of Antibacterial Derivatives : Derivatives of naphthyridin-3-yl acetamides, which share a structural similarity with the queried compound, have been synthesized and demonstrated significant antibacterial activity. This suggests potential applications of related compounds in the development of new antibacterial agents (Ramalingam et al., 2019).

Anti-Microbial Activity

  • Development of Anti-Microbial Compounds : Research into benzo[h][1,6]naphthyridine derivatives, closely related to the compound , has shown that they can be modified to exhibit anti-microbial properties. This highlights their potential use in creating new anti-microbial drugs (Watpade & Toche, 2017).

DNA Interaction Studies

  • Study of DNA Interactions : Compounds structurally related to the queried compound have been synthesized and their interactions with DNA have been studied. This research is vital for understanding how such compounds can be used in targeting DNA for therapeutic purposes (Naik et al., 2006).

Anti-Inflammatory Activity

  • Synthesis of Derivatives with Anti-Inflammatory Activity : Derivatives of N-(3-chloro-4-fluorophenyl) acetamide, closely related to the queried compound, have been synthesized and shown to possess anti-inflammatory activity. This suggests a potential application in developing anti-inflammatory medications (Sunder & Maleraju, 2013).

Anticancer Evaluation

  • Synthesis and Anticancer Evaluation : Studies on benzimidazole and naphthyridine derivatives, which are structurally similar to the queried compound, have involved their synthesis and evaluation for anticancer activity. This indicates the potential of such compounds in cancer treatment (Salahuddin et al., 2014).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O2/c1-11-2-3-12(8-14(11)22)25-18(28)10-27-7-6-17-13(9-27)21(29)19-15(23)4-5-16(24)20(19)26-17/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIJGVXEOBYHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

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